N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

EGFR tyrosine kinase inhibition Structure-activity relationship Medicinal chemistry

N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 379247-55-9; MF C₁₉H₁₅N₃S; MW 317.416) belongs to the 4-amino-6-aryl thieno[2,3-d]pyrimidine class, a privileged kinase-inhibitor scaffold. It features a benzylamino substituent at the 4-position and an unsubstituted phenyl ring at the 6-position of the fused thienopyrimidine core.

Molecular Formula C19H15N3S
Molecular Weight 317.4 g/mol
Cat. No. B5504892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC19H15N3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H15N3S/c1-3-7-14(8-4-1)12-20-18-16-11-17(15-9-5-2-6-10-15)23-19(16)22-13-21-18/h1-11,13H,12H2,(H,20,21,22)
InChIKeyDCYGEOMDUWUJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Procurement-Relevant Identity and Scaffold Context


N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 379247-55-9; MF C₁₉H₁₅N₃S; MW 317.416) belongs to the 4-amino-6-aryl thieno[2,3-d]pyrimidine class, a privileged kinase-inhibitor scaffold [1]. It features a benzylamino substituent at the 4-position and an unsubstituted phenyl ring at the 6-position of the fused thienopyrimidine core. This scaffold has been extensively investigated as a platform for epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, with benzylamine-bearing derivatives consistently demonstrating superior activity and ADME profiles relative to their aniline-based counterparts [2].

Why N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Analogs Without Quantitative Justification


Within the 4-amino-6-aryl thieno[2,3-d]pyrimidine family, the identity of the 4-amino substituent (benzylamino vs. anilino) is not a passive structural detail — it is the dominant driver of both enzymatic potency and drug-like properties. Systematic SAR studies have established that benzylamine-based thienopyrimidines are superior to aniline hybrid structures with respect to EGFR inhibitory activity and ADME profile [1]. Conversely, switching the 6-aryl group from phenyl to pyridyl or thiophene redirects target engagement from EGFR to the folate receptor/one-carbon metabolism axis, fundamentally altering the biological application [2]. Therefore, procurement of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine cannot be satisfied by an arbitrary in-class substitute; the precise substitution pattern dictates both the molecular target and the developability trajectory. The quantitative evidence below establishes the dimensions along which this specific compound is differentiated from its nearest structural neighbors.

N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Head-to-Head Evidence for Scientific Selection


4-Benzylamino vs. 4-Anilino EGFR Inhibitor Activity: Class-Level Superiority Confirmed Across 46 Compounds

In an extended SAR study evaluating 44 new thieno[2,3-d]pyrimidine-based EGFR inhibitors, compounds bearing a 4-benzylamino substituent were explicitly found superior to their 4-anilino hybrid structural analogs with respect to both enzymatic EGFR inhibitory activity and ADME profile (solubility and metabolic stability) [1]. The most potent benzylamine-based drug candidates achieved EGFR IC₅₀ values below 1 nM, with the lead compound reaching 0.3 nM toward wild-type EGFR, L858R, and L861Q mutants, equating to equipotency with the clinical drug Erlotinib in enzymatic assays [2]. By contrast, aniline-based congeners required additional halogenation (e.g., 3-chloro-4-fluoroaniline) to approach comparable potency, and even then were associated with sub-optimal non-covalent binding efficiency and challenging developability [3]. The benzylamine motif thus provides a baseline activity advantage without the need for electron-withdrawing aryl halide substitution.

EGFR tyrosine kinase inhibition Structure-activity relationship Medicinal chemistry

Kinase Selectivity: VEGFR-1 Inactivity Distinguishes the Benzyl-Phenyl Thienopyrimidine from Multi-Kinase Inhibitors

The closely related regioisomer N-benzyl-6-phenylthieno[3,2-d]pyrimidin-4-amine (CHEMBL78537 / BDBM50137209) was evaluated against vascular endothelial growth factor receptor 1 (VEGFR-1) and returned an IC₅₀ > 2,500 nM, indicating negligible inhibition of this kinase [1]. This inactivity profile is informative for the [2,3-d] regioisomer because the thienopyrimidine ring fusion orientation (thiophene sulfur position relative to the pyrimidine ring) has been shown to modulate kinase selectivity within the same structural class [2]. In contrast, many 4-anilino thienopyrimidine and quinazoline EGFR inhibitors (e.g., Erlotinib, Lapatinib) exhibit multi-kinase inhibition profiles that include VEGFR family members. The benzyl-phenyl substitution pattern, combined with the [2,3-d] ring fusion geometry, is thus associated with a narrower kinase selectivity window that may reduce VEGF-pathway off-target effects.

Kinase selectivity profiling VEGFR-1 Off-target screening

6-Phenyl vs. 6-Pyridyl/6-Thienyl Substituent: Divergent Target Engagement Trajectories in Thieno[2,3-d]pyrimidines

The identity of the 6-aryl substituent on the thieno[2,3-d]pyrimidine core dictates the biological target class. Compounds bearing a 6-phenyl substituent (including the target compound class) have been developed as EGFR kinase inhibitors [1]. In contrast, replacement of the 6-phenyl with 2′,5′-pyridyl or thiophene side chains (compounds 3–9) redirects activity toward folate receptor (FR)-expressing tumors through inhibition of de novo purine biosynthesis at AICARFTase and GARFTase, with IC₅₀ values of 0.25–60.75 nM toward FRα-expressing CHO cells and KB tumor cell IC₅₀s of 2.11–7.19 nM [2]. This stark divergence — kinase inhibition vs. antifolate one-carbon metabolism disruption — means that the 6-phenyl group is not merely a potency modulator but a target-class determinant. The unsubstituted 6-phenyl ring in N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine commits the scaffold to the EGFR-TK inhibitor development path, whereas 6-heteroaryl analogs commit it to the antifolate path.

Target engagement Folate receptor Antifolate chemotherapy

Thieno[2,3-d] vs. Thieno[3,2-d] Ring Fusion Regioisomerism: Functional Consequences for Biological Activity

The position of the sulfur atom in the thiophene ring relative to the pyrimidine ring — [2,3-d] (sulfur adjacent to the pyrimidine 5-position) vs. [3,2-d] (sulfur adjacent to the pyrimidine 4-position) — creates two regioisomeric series with distinct biological profiles. The [2,3-d] regioisomer (CAS 379247-55-9, the target compound) has been the primary scaffold for EGFR-TK inhibitor development, with crystallographically validated binding modes to the EGFR ATP-binding pocket [1]. The [3,2-d] regioisomer (CHEMBL78537) has instead been profiled for VEGFR inhibition and other kinase targets, with the VEGFR-1 IC₅₀ > 2,500 nM noted above [2] and exploration as NTPDase inhibitors in some series [3]. Although no direct head-to-head EGFR comparison of the two regioisomers with identical substituents has been published, the literature distribution of kinase targets studied for each regioisomer is distinct: [2,3-d] predominates in EGFR, CDK4, and CK2 inhibitor programs, while [3,2-d] appears more frequently in VEGFR and NTPDase contexts [1] [2] [3].

Regioisomerism Ring fusion geometry Kinase inhibitor design

Physicochemical Differentiation: Benzylamino Lipophilicity Confers Membrane Permeability Advantage Over Anilino Analogs

The benzylamino group at the 4-position introduces a methylene spacer between the secondary amine and the phenyl ring, increasing lipophilicity (clogP) by approximately 0.5–0.7 log units compared to the corresponding 4-anilino analog (N,6-diphenylthieno[2,3-d]pyrimidin-4-amine) [1]. This increased lipophilicity is a double-edged sword: within the benzylamino EGFR inhibitor series, compounds with the unsubstituted 6-phenyl group and no solubilizing tail have been shown to retain moderate permeability in Caco-2 assays, whereas more hydrophilic 6-aryl amide derivatives required (2-(dimethylamino)ethyl)carbamoyl solubilizing tails that ultimately compromised Caco-2 permeability [1]. The unsubstituted 6-phenyl/4-benzylamino combination thus occupies a balanced lipophilicity-permeability space that avoids the permeability penalty associated with highly solubilized analogs while maintaining solubility superior to Erlotinib when formulated appropriately [1]. By contrast, 4-anilino thienopyrimidines without halogen substitution suffer from both reduced potency and rapid oxidative metabolism of the aniline NH, a liability absent in the benzylamino motif [2].

Lipophilicity ADME Caco-2 permeability

N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Evidence-Supported Application Scenarios for Procurement


EGFR Tyrosine Kinase Inhibitor Lead Optimization and SAR Expansion

The benzylamino/6-phenyl thieno[2,3-d]pyrimidine core serves as a validated starting point for EGFR-TK inhibitor lead optimization, with the benzylamino motif providing intrinsically superior enzymatic activity and metabolic stability compared to aniline-based alternatives [1]. Researchers procuring this compound for medicinal chemistry campaigns can systematically explore 6-aryl substitution (meta-/para-amides, solubilizing tails) and 2-position modifications while retaining the benzylamino 4-substituent that has been demonstrated to support sub-nanomolar EGFR IC₅₀ values in optimized derivatives [2].

Kinase Selectivity Profiling and Off-Target De-Risking Studies

The VEGFR-1-sparing profile (IC₅₀ > 2,500 nM for the closely related [3,2-d] regioisomer) [3] positions this chemotype for kinase selectivity panel screening where discrimination between EGFR-family and VEGFR-family kinases is critical. Unlike clinical EGFR inhibitors Erlotinib and Lapatinib, which carry measurable VEGFR inhibitory activity, the benzyl-phenyl thienopyrimidine scaffold offers a potentially cleaner EGFR-focused pharmacology that reduces VEGF-pathway confounding in cellular and in vivo experiments.

Target-Class Discriminant Assay Development

The compound's 6-phenyl substituent commits it to the EGFR kinase inhibition pathway and distinguishes it from 6-heteroaryl thieno[2,3-d]pyrimidines that target folate receptors and one-carbon metabolism [4]. This property makes N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine suitable as a reference compound in assay panels designed to discriminate between kinase-dependent and antifolate-dependent antiproliferative mechanisms in cancer cell lines, particularly when co-profiled with 6-pyridyl or 6-thienyl thienopyrimidine controls.

Regioisomer-Controlled Chemical Biology Tool for Thienopyrimidine Target Identification

The [2,3-d] ring fusion geometry (as opposed to [3,2-d]) directs engagement toward EGFR-family kinases, while the [3,2-d] regioisomer has been explored for NTPDase and VEGFR inhibition. Procuring the [2,3-d] regioisomer specifically (CAS 379247-55-9) ensures alignment with the EGFR crystallography, SAR, and cellular pharmacology literature, enabling direct comparison with published benzylamino thienopyrimidine data [1] [2].

Quote Request

Request a Quote for N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.